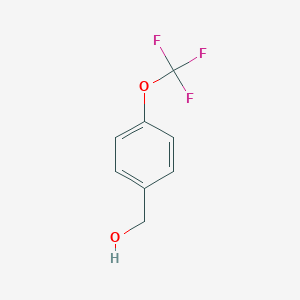

4-(Trifluoromethoxy)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169637 | |

| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-74-9 | |

| Record name | 4-(Trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1736-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-(Trifluoromethoxy)benzyl alcohol, a versatile organic building block utilized in various chemical syntheses.[1] The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1736-74-9 | [1][2][3][4] |

| Molecular Formula | C₈H₇F₃O₂ | [2][3][4] |

| Molecular Weight | 192.14 g/mol | [1][2][3][4] |

| Appearance | Liquid | |

| Boiling Point | 108 °C at 25 mmHg | [2][5] |

| Density | 1.326 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.449 | [2][5] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

Experimental Protocols for Physical Property Determination

While specific experimental data for the determination of every physical property of this compound is not publicly detailed, the following are standard, validated methodologies used for such characterizations in a laboratory setting.

Determination of Boiling Point

The boiling point of a liquid, such as this compound, is typically determined at a specific pressure. Since the literature value is provided at a reduced pressure (25 mmHg), a vacuum distillation setup is appropriate.

-

Apparatus: A small-scale distillation apparatus including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Procedure:

-

A small sample of this compound is placed in the round-bottom flask with a boiling chip.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure (e.g., 25 mmHg), which is monitored by the manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

Measurement of Density

The density of a liquid is its mass per unit volume and is temperature-dependent.

-

Apparatus: A pycnometer (a flask with a specific, known volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed precisely.

-

It is then filled with the sample liquid, ensuring no air bubbles are trapped. The pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

The volume is adjusted to the calibration mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature circulator.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and dried.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C), maintained by the circulator.

-

The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

Visualized Workflows

The following diagrams illustrate logical workflows relevant to the synthesis and characterization of chemical compounds like this compound.

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

References

Spectroscopic data for 4-(Trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethoxy)benzyl Alcohol

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No. 1736-74-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It explains the causal relationships between the molecule's structure and its spectral features, offering insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible characterization of this important fluorinated building block.

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry. Its unique electronic properties—strong electron-withdrawing nature combined with increased lipophilicity—can significantly enhance the metabolic stability and cell permeability of active pharmaceutical ingredients. Accurate and unambiguous characterization of intermediates like this compound is therefore a foundational requirement for any research and development program that utilizes it.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic alcohol. The core structure consists of a benzyl alcohol scaffold with a trifluoromethoxy group at the para (4-) position of the benzene ring. This substitution pattern is key to its reactivity and its spectroscopic signature.

Caption: Molecular structure of this compound.

A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 1736-74-9 | [1][2][3] |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][2] |

| Appearance | Clear, colorless liquid/oil | [4] |

| Density | 1.326 g/mL at 25 °C | [5] |

| Boiling Point | 108 °C at 25 mmHg | [5] |

| Refractive Index (n20/D) | 1.449 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous characterization.

-

Expertise & Causality: The choice of NMR experiments is dictated by the nuclei present (¹H, ¹³C, ¹⁹F). The chemical shifts and coupling patterns are rationalized based on the electron-withdrawing nature of the -OCF₃ group and the symmetry of the para-substituted ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct sets of signals in a deuterated solvent like CDCl₃.

-

Aromatic Protons (δ ≈ 7.2-7.5 ppm): The para-substitution creates a symmetric aromatic system. The two protons ortho to the -CH₂OH group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the -OCF₃ group (H-3, H-5). This gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons adjacent to the oxygen-bearing carbon (H-3, H-5) are expected to be slightly upfield from those adjacent to the carbon bearing the alcohol, due to the resonance donation from the oxygen atom.

-

Benzylic Protons (δ ≈ 4.7 ppm): The two protons of the methylene group (-CH₂OH) are chemically equivalent and adjacent to an electron-withdrawing aromatic ring and an oxygen atom. They are expected to appear as a singlet. In very pure, dry samples or with D₂O exchange, the coupling to the hydroxyl proton is absent.

-

Hydroxyl Proton (δ ≈ 1.5-3.0 ppm): The alcohol proton (-OH) typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a key validation step.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the six chemically distinct carbon environments.

-

Trifluoromethoxy Carbon (C-8, δ ≈ 120 ppm, q, ¹JC-F ≈ 258 Hz): The carbon of the -OCF₃ group will appear as a quartet due to strong one-bond coupling to the three fluorine atoms. This is a definitive signature for the -CF₃ moiety.

-

Aromatic Carbons (δ ≈ 120-150 ppm): Four signals are expected for the aromatic carbons.

-

C-4 (ipso- to -OCF₃): This quaternary carbon will be downfield and may exhibit a small quartet splitting due to two-bond coupling to the fluorine atoms (²JC-F).

-

C-1 (ipso- to -CH₂OH): This quaternary carbon will also be downfield.

-

C-2/C-6 & C-3/C-5: These pairs of equivalent methine carbons will give two distinct signals.

-

-

Benzylic Carbon (C-7, δ ≈ 64 ppm): The -CH₂OH carbon appears in the typical range for a benzylic alcohol.

Predicted ¹⁹F NMR Spectrum

This experiment is essential for confirming the presence and integrity of the trifluoromethoxy group.

-

Trifluoromethoxy Fluorines (δ ≈ -58 ppm): The three fluorine atoms of the -OCF₃ group are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum is expected to show a sharp singlet. The chemical shift for an Ar-OCF₃ group typically falls in the -56 to -60 ppm range relative to CFCl₃[6].

Standard Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains a known internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Validation: The protocol is validated by the quality of the resulting spectrum: sharp, well-resolved peaks and a flat baseline, with the internal standard correctly referenced.

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is a unique fingerprint that confirms the presence of the hydroxyl, aromatic, and trifluoromethoxy groups.

-

Trustworthiness: The presence of multiple characteristic bands provides a self-validating system. For instance, the simultaneous observation of a broad O-H stretch and strong C-F stretches is highly indicative of the target structure.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol |

| ~3050 | Medium | Aromatic C-H Stretch | Ar-H |

| ~2940, ~2880 | Medium-Weak | Aliphatic C-H Stretch | -CH₂- |

| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Very Strong | Asymmetric C-O-C Stretch | Ar-O-CF₃ |

| ~1160 | Very Strong | Symmetric C-F Stretch | -CF₃ |

| ~1020 | Strong | C-O Stretch | Primary Alcohol |

The most telling features in the IR spectrum are the broad O-H band around 3350 cm⁻¹ and the series of very strong absorptions between 1100 and 1300 cm⁻¹, which are characteristic of the C-F and Ar-O-C vibrations of the trifluoromethoxy group.

Protocol for Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: With the ATR crystal clean, perform a background scan. This is critical for removing atmospheric (H₂O, CO₂) and instrument-related signals.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

-

Validation: A successful analysis is confirmed by a flat baseline outside of absorption bands and the absence of negative peaks, indicating proper background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity. Electron Ionization (EI) is a common technique for this type of analysis.

-

Authoritative Grounding: Fragmentation patterns are governed by the principles of physical organic chemistry, primarily the formation of the most stable carbocations. The predicted fragmentation of this compound is based on the well-documented behavior of benzyl alcohols.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192 , corresponding to the molecular weight of the compound[1]. This peak may be of moderate intensity.

-

Key Fragments:

-

m/z = 175 (M-OH)⁺: Loss of the hydroxyl radical (-•OH) to form a highly stable, resonance-delocalized benzyl cation.

-

m/z = 163 (M-CH₂OH)⁺: Cleavage of the benzylic C-C bond results in the loss of the hydroxymethyl radical (•CH₂OH).

-

m/z = 145 (M-OH-H₂O)⁺ or (M-CH₂OH-F)⁺: Further fragmentation can occur. A common pathway for benzyl alcohols is the loss of water from the M-OH fragment.

-

m/z = 107: This fragment could arise from the cleavage of the C-O bond of the ether, leaving a [HO-C₆H₄-CH₂]⁺ fragment, though cleavage of the strong Ar-O bond is less favorable.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system, which uses a capillary column (e.g., DB-5ms) to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV.

-

Analysis: The mass analyzer separates the resulting ions by their mass-to-charge ratio.

-

Validation: The protocol is validated by the appearance of a sharp, symmetric chromatographic peak corresponding to the mass spectrum of the pure compound.

Conclusion

The structural identity and purity of this compound are unequivocally established through a combination of NMR, IR, and MS techniques. The ¹⁹F NMR provides a definitive signal for the trifluoromethoxy group, while ¹H and ¹³C NMR confirm the overall carbon-hydrogen framework. FTIR spectroscopy validates the presence of key functional groups, particularly the alcohol and trifluoromethoxy moieties. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these methods provide a robust and self-validating analytical package for the comprehensive characterization of this vital chemical intermediate.

References

Spectroscopic Analysis of 4-(Trifluoromethoxy)benzyl alcohol: A Technical Guide to ¹H and ¹³C NMR

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Trifluoromethoxy)benzyl alcohol. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by NMR, detailed experimental protocols, and visual representations of its chemical structure and the analytical workflow.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such molecules. This guide presents a detailed summary of its characteristic ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the trifluoromethoxy group influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for this compound

| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.39 | d | 8.7 |

| H-3, H-5 | 7.20 | d | 8.7 |

| H-7 (CH₂) | 4.68 | s | - |

| H-8 (OH) | 1.85 | s | - |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key signals include those for the aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethoxy group, which exhibits coupling to the fluorine atoms.

Table 2: ¹³C NMR Data for this compound

| Carbon (Atom No.) | Chemical Shift (δ, ppm) |

| C-4 | 148.4 |

| C-1 | 139.9 |

| C-2, C-6 | 128.3 |

| C-3, C-5 | 121.1 |

| C-9 (-OCF₃) | 120.6 (q, JC-F = 257 Hz) |

| C-7 (-CH₂OH) | 64.4 |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A 90° pulse is calibrated.

-

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30) is used.

-

The spectral width is set to approximately 240 ppm.

-

A 30° or 45° pulse is used to reduce the relaxation delay.

-

A larger number of scans (e.g., 1024 or more) are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing:

-

The acquired free induction decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectra are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integration of the signals in the ¹H spectrum is performed.

-

NMR Experimental Workflow

The logical flow of an NMR experiment from sample preparation to final data analysis is depicted below.

Caption: General workflow for an NMR experiment.

This guide provides a foundational understanding of the NMR characteristics of this compound, which is crucial for its identification and use in various scientific applications. The provided protocols and workflows serve as a standard reference for researchers in the field.

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to the FT-IR Spectroscopy of this compound

This compound (C₈H₇F₃O₂) is an aromatic alcohol containing a trifluoromethoxy substituent. Its FT-IR spectrum is characterized by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group, the benzyl CH₂ group, the p-disubstituted aromatic ring, and the trifluoromethoxy (-OCF₃) group. The interpretation of its spectrum relies on identifying the characteristic absorption bands associated with the stretching and bending vibrations of these moieties.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the principal infrared absorption bands anticipated for this compound, based on established group frequency correlations for similar aromatic alcohols and organofluorine compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Alcohol (-OH) |

| 3100 - 3000 | Medium to Weak | C-H stretch (aromatic) | Aromatic Ring |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, CH₂) | Benzyl Group |

| 1615 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1520 - 1480 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1465 - 1440 | Medium | CH₂ scissoring (bending) | Benzyl Group |

| 1300 - 1200 | Strong | C-O stretch (aryl ether, asymmetric) | Trifluoromethoxy (-OCF₃) |

| 1200 - 1100 | Strong | C-F stretch (symmetric and asymmetric) | Trifluoromethoxy (-OCF₃) |

| 1080 - 1020 | Strong | C-O stretch (primary alcohol) | Alcohol (-CH₂OH) |

| 850 - 800 | Strong | C-H out-of-plane bend (p-disubstitution) | Aromatic Ring |

Experimental Protocol: FT-IR Spectrum Acquisition

This protocol details the methodology for acquiring a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid samples.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Spectrometer Setup and Background Collection

-

Ensure the FT-IR spectrometer and ATR accessory are properly installed and have been powered on for a sufficient time to reach thermal stability.

-

Set the data collection parameters. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

Apodization Function: Happ-Genzel

-

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

3.3. Sample Analysis

-

Place a small drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If the ATR accessory is equipped with a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

After data acquisition, clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe.

3.4. Data Processing

-

The acquired spectrum should be displayed in terms of transmittance or absorbance.

-

Perform an ATR correction if necessary, as this can correct for the wavelength-dependent depth of penetration of the evanescent wave.

-

Label the significant peaks and compare their positions with the expected values in the data table for structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry of 4-(Trifluoromethoxy)benzyl alcohol

This technical guide provides a comprehensive overview of the mass spectrometry of 4-(Trifluoromethoxy)benzyl alcohol, a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and quality control.

Introduction

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be dominated by fragmentation pathways influenced by the stable benzylic position and the electron-withdrawing nature of the trifluoromethoxy group. The analysis will be based on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Molecular Ion Peak

The molecular formula of this compound is C₈H₇F₃O₂. The nominal molecular weight is 192 g/mol . Therefore, the molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) of 192. Due to the stability of the aromatic ring, this peak is anticipated to be of moderate to high intensity.

Key Fragmentation Pathways

The fragmentation of the molecular ion is predicted to proceed through several key pathways, characteristic of benzyl alcohols and compounds containing trifluoromethoxy groups.

-

Loss of a Hydrogen Radical: A common fragmentation for benzyl alcohols is the loss of a hydrogen radical from the benzylic carbon, leading to the formation of a stable, resonance-stabilized oxonium ion. This would result in a fragment ion at m/z 191 .

-

Loss of a Hydroxyl Radical: Cleavage of the C-O bond of the alcohol functionality would result in the loss of a hydroxyl radical (•OH), generating a tropylium-like cation at m/z 175 .

-

Loss of the CH₂OH Group: Fragmentation involving the cleavage of the bond between the aromatic ring and the benzylic carbon would lead to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a trifluoromethoxyphenyl cation at m/z 161 .

-

Formation of the Tropylium Ion: A characteristic fragmentation of benzyl derivatives is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 . However, in this case, the substituent on the ring will influence this pathway. The corresponding substituted tropylium ion is expected at m/z 175 .

-

Fragments from the Trifluoromethoxy Group: The trifluoromethoxy group itself can undergo fragmentation. Loss of a fluorine atom from the molecular ion is possible, but less common. Cleavage of the O-CF₃ bond could lead to a phenoxy cation radical, which might not be a major fragment. A more likely fragmentation is the loss of CO from the [M-OH]⁺ ion, a common pathway for substituted phenols.

The proposed fragmentation pathway is visualized in the following diagram:

Summary of Predicted Quantitative Data

The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed structures for the mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Ion Structure | Proposed Formula | Predicted Relative Abundance |

| 192 | [CF₃OC₆H₄CH₂OH]⁺˙ | [C₈H₇F₃O₂]⁺˙ | Moderate |

| 191 | [CF₃OC₆H₄CHO H]⁺ | [C₈H₆F₃O₂]⁺ | Moderate to High |

| 175 | [CF₃OC₆H₄CH₂]⁺ | [C₈H₆F₃O]⁺ | High (likely base peak) |

| 161 | [CF₃OC₆H₄]⁺ | [C₇H₄F₃O]⁺ | Moderate |

| 145 | [C₇H₄FO]⁺ | [C₇H₄FO]⁺ | Low to Moderate |

| 92 | [C₆H₄O]⁺˙ | [C₆H₄O]⁺˙ | Low |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Moderate |

Experimental Protocols

A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For analysis of the compound in a reaction mixture or other matrix, a suitable extraction method (e.g., liquid-liquid extraction with an appropriate organic solvent) should be employed. The final extract should be dissolved in the same solvent used for the standard solutions.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

The following diagram illustrates a typical experimental workflow for GC-MS analysis:

Conclusion

This technical guide has provided a detailed theoretical framework for the mass spectrometric analysis of this compound. Based on the analysis of its close structural analog, 4-(Trifluoromethyl)benzyl alcohol, and fundamental principles of mass spectrometry, a comprehensive fragmentation pattern has been proposed. The key predicted fragments include the molecular ion at m/z 192, and major fragment ions at m/z 191, 175, and 161. A detailed experimental protocol for GC-MS analysis has also been provided to guide researchers in the practical application of this technique for the identification and characterization of this important chemical intermediate. The information presented herein serves as a valuable resource for scientists and professionals in the fields of chemical synthesis, drug discovery, and quality control.

A Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Your Research

To facilitate consistent and comparable data, the following table is provided as a template for researchers to record their experimentally determined solubility values for 4-(Trifluoromethoxy)benzyl alcohol in various organic solvents at different temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Add other solvents as needed |

Experimental Protocols

Determining the solubility of a compound is a critical step in process chemistry, formulation development, and preclinical studies. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Qualitative Solubility Determination

A preliminary assessment of solubility can be performed to classify the compound's behavior in a range of solvents. This method is useful for rapid screening and solvent selection.

Materials:

-

This compound

-

Small test tubes

-

Graduated pipettes or calibrated droppers

-

Vortex mixer

-

A range of solvents: water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and concentrated H₂SO₄.

Procedure: [2]

-

Water Solubility:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If it is water-soluble, proceed to test its pH with litmus paper to determine if it is acidic, basic, or neutral.[2]

-

-

Ether Solubility:

-

If the compound is water-soluble, test its solubility in diethyl ether using the same procedure as above. Compounds soluble in both water and ether are typically small, polar molecules.

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions sequentially.[2]

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ indicates a strongly acidic functional group.

-

Solubility in 5% HCl points to a basic functional group (e.g., an amine).

-

-

Solubility in Concentrated Sulfuric Acid:

-

For compounds insoluble in the above, cautiously test solubility in cold, concentrated H₂SO₄. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alcohols, aldehydes, ketones, and esters.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

A suitable analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Procedure:

-

Preparation: Prepare a series of flasks for each solvent to be tested.

-

Addition of Solute and Solvent: Add an excess amount of this compound to each flask to ensure that a saturated solution is formed. Record the exact amount added.

-

Equilibration: Add a known volume of the selected organic solvent to each flask.

-

Agitation: Place the flasks in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a general representation of factors influencing solubility.

Caption: Workflow for determining the solubility of an organic compound.

Caption: Key factors influencing the solubility of a compound.

References

An In-depth Technical Guide to the Safety Data Sheet of 4-(Trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(Trifluoromethoxy)benzyl alcohol (CAS No. 1736-74-9). The information has been compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the handling, storage, and emergency procedures for this compound. This document is intended to supplement, not replace, the official SDS provided by the supplier.

Chemical Identification and Physical Properties

This compound is an organic building block used in chemical synthesis. Its identification and key physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | [4-(Trifluoromethoxy)phenyl]methanol |

| CAS Number | 1736-74-9[1] |

| Molecular Formula | C8H7F3O2[1] |

| Molecular Weight | 192.14 g/mol [2] |

| Appearance | Colorless liquid[1][3] |

| Odor | No information available[1] |

| Physical/Chemical Property | Value | Reference |

| Boiling Point | 108 °C at 25 mmHg | |

| Density | 1.326 g/mL at 25 °C | |

| Refractive Index | 1.449 (n20/D) | |

| Flash Point | 98 °C (208.4 °F) - closed cup |

Hazard Identification and Toxicological Information

Based on available data, this compound is not classified as hazardous under GHS.[1] However, it is crucial to note that the toxicological properties of this chemical have not been fully investigated.[3][4] Therefore, it should be handled with caution, assuming it may be harmful.

| Hazard Type | Statement |

| Health Hazards | The product contains no substances which at their given concentration are considered to be hazardous to health.[1] May cause an allergic skin reaction and serious eye irritation.[3] |

| Physical and Chemical Hazards | None identified.[1] |

| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1] |

Acute Toxicity:

-

Oral: No data available.[4]

-

Dermal: No data available.

-

Inhalation: No data available.

Handling, Storage, and Personal Protection

Proper handling and storage are essential to ensure safety in a laboratory setting. The following recommendations are based on standard laboratory practices and information from available SDS.

| Aspect | Recommendation |

| Handling | Avoid prolonged exposure. Do not breathe vapor. Use caution when handling. Exposure to any chemical should be limited.[4] Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation.[1] |

| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place.[3] This substance is moisture and air sensitive.[1] |

| Incompatible Materials | Strong oxidizing agents. Strong acids and bases.[3] |

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear protective safety goggles.[3] |

| Skin Protection | Handle with chemical-resistant gloves. Wear protective clothing and chemical resistant boots.[3][4] |

| Respiratory Protection | Use only in a chemical fume hood.[3] If not available, a multi-purpose combination respirator cartridge (US) is recommended. |

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. If breathing is difficult, administer oxygen.[3][4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment such as carbon dioxide, dry chemical powder, or alcohol/polymer foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1] Emits toxic fumes under fire conditions.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Experimental Protocols Overview

While specific experimental protocols for this compound are not provided in the SDS, the data presented are determined using standardized testing methods. For instance, the flash point is a critical piece of safety information that indicates the flammability of a substance.

Typical Method for Flash Point Determination (Closed-Cup Method):

The closed-cup method is a common technique for determining the flash point of a liquid. A sample of the chemical is placed in a sealed cup and heated at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite. This method is designed to simulate conditions in a closed container.

Visualized Information Flow and Procedures

To better understand the structure of a Safety Data Sheet and the appropriate response in case of an emergency, the following diagrams have been created.

References

A Technical Guide to 4-(Trifluoromethoxy)benzyl Alcohol for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications

Introduction

4-(Trifluoromethoxy)benzyl alcohol is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial suppliers of this compound, its key physicochemical properties, and its applications in the synthesis of novel compounds.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, catering to needs ranging from research and development to commercial-scale production. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of typical product specifications.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | 370614 | 97% | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | - |

| AOBChem | 23815 | 97% | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | Available in bulk.[1] |

| Biosynth | FT64470 | - | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | Also described as a corrosion inhibitor.[2] |

| INDOFINE Chemical Company | 09-3920 | 97% | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | -[3] |

| Oakwood Chemical | - | - | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | - |

| Parchem | - | - | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | -[4] |

| Xinchem | - | - | 1736-74-9 | - | - | Manufacturer in China.[5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized below.

| Property | Value | Source |

| Boiling Point | 108 °C at 25 mmHg | Sigma-Aldrich |

| Density | 1.326 g/mL at 25 °C | Parchem[4] |

| Refractive Index (n20/D) | 1.449 | Parchem[4] |

| Flash Point | 209 °F | Parchem[4] |

| Storage Temperature | 10°C - 25°C | Biosynth[2] |

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor for a range of chemical transformations, primarily centered around the reactivity of its benzylic alcohol functional group. Its utility as a pharmaceutical intermediate is of particular note.[4][6]

Key Synthetic Transformations

The primary alcohol group of this compound can undergo several key reactions, including:

-

Oxidation to Aldehydes and Carboxylic Acids: A common transformation to introduce an electrophilic carbonyl group.

-

Esterification and Etherification: To generate a wide array of derivatives.

-

Conversion to Benzyl Halides: Creating a reactive intermediate for subsequent nucleophilic substitution reactions.

Representative Experimental Protocol: Oxidation to 4-(Trifluoromethoxy)benzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. While a specific protocol for the oxidation of this compound was not found in the immediate search results, a general environmentally friendly procedure for benzyl alcohol oxidation can be adapted.

Objective: To synthesize 4-(Trifluoromethoxy)benzaldehyde from this compound via a green oxidation method.

Reaction Scheme:

Materials:

-

This compound

-

Sodium molybdate dihydrate

-

4 M HCl

-

Benzyltriethylammonium chloride (BTEAC)

-

Hydrogen peroxide (15 wt%)

-

Round bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Catalyst Preparation:

-

Dissolve sodium molybdate dihydrate (1.2 mmol) and 4 M HCl (2.0 mmol) in approximately 1 mL of water in a vial.

-

In a separate vial, dissolve benzyltriethylammonium chloride (2.30 mmol) in about 3 mL of water.

-

Heat the BTEAC solution to 70 °C with stirring.

-

Add the molybdate solution dropwise to the stirred BTEAC solution.

-

Continue stirring for an additional five minutes after the addition is complete.

-

Remove from heat and collect the solid catalyst by vacuum filtration, washing with approximately 5 mL of water.

-

-

Oxidation Reaction:

-

To a round bottom flask, add this compound (50 mmol) and the prepared octamolybdate catalyst (0.2 mol%).

-

Add 15 wt% hydrogen peroxide (60 mmol).

-

Reflux the mixture for one hour.

-

-

Work-up and Purification:

-

After cooling the reaction mixture, modify the apparatus for simple distillation.

-

Distill the product to yield 4-(Trifluoromethoxy)benzaldehyde.

-

This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohol and should be optimized for the specific substrate.

Logical Workflow for a Medicinal Chemist

The following diagram illustrates a typical workflow for a medicinal chemist utilizing this compound in a drug discovery project.

Caption: Workflow for utilizing this compound in drug discovery.

Potential Signaling Pathway Interaction

While specific signaling pathways directly modulated by compounds solely derived from this compound are not detailed in the provided search results, the trifluoromethoxy group is often incorporated into molecules targeting a wide range of biological pathways implicated in disease. The diagram below represents a generic signaling cascade that could be influenced by a drug candidate containing the 4-(trifluoromethoxy)phenyl moiety.

Caption: Hypothetical signaling pathway modulated by a drug candidate.

Conclusion

This compound is a valuable and readily available building block for chemical synthesis. Its key utility lies in the introduction of the trifluoromethoxy-substituted phenyl ring, a motif that can confer desirable properties to molecules in the context of drug discovery and materials science. While detailed, publicly available experimental protocols for this specific compound are not abundant, its reactivity is predictable based on the chemistry of benzyl alcohols, allowing for its integration into diverse synthetic routes. Researchers and drug development professionals can leverage the commercial availability and the advantageous properties of the trifluoromethoxy group to advance their research and development programs.

References

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for molecular design. Its distinct electronic and steric properties offer a compelling combination of metabolic stability, lipophilicity, and bioactivity modulation that can address key challenges in drug development. This technical guide provides a comprehensive overview of the trifluoromethoxy group's role in medicinal chemistry, presenting key data, experimental protocols, and visual representations of its impact on molecular pathways and experimental workflows.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a combination of characteristics that is highly advantageous in drug design. It is a bioisostere of the methoxy group (-OCH₃) and is often compared to the trifluoromethyl group (-CF₃).

Lipophilicity

The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1] This increase is generally greater than that observed with the -CF₃ group. The lipophilicity is quantified using the logarithm of the partition coefficient (logP) or the Hansch lipophilicity parameter (π). A higher logP or π value indicates greater lipophilicity.

| Substituent | Hansch Lipophilicity Parameter (π) |

| -OCH₃ | -0.02 |

| -CF₃ | +0.88[2] |

| -OCF₃ | +1.04 [2] |

| Caption: Comparative Hansch lipophilicity parameters of common substituents. |

| Parent Compound | -OCH₃ Analog logP | -OCF₃ Analog logP | ΔlogP (OCF₃ - OCH₃) |

| Benzene | 2.11 | 3.15 | +1.04 |

| Aniline | 1.69 | 2.73 | +1.04 |

| Phenol | 1.46 | 2.50 | +1.04 |

| Caption: Experimental logP values demonstrating the significant increase in lipophilicity upon substitution of a methoxy group with a trifluoromethoxy group. |

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This property can significantly influence the pKa of nearby functional groups, affecting a molecule's ionization state at physiological pH and its potential for target binding. The electron-withdrawing nature of the -OCF₃ group is a combination of a strong inductive effect (σ-withdrawing) and a weak resonance effect (π-donating).

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1]

Blocking Metabolic Hotspots

Replacing a metabolically labile group, such as a methoxy group which is susceptible to O-dealkylation, with a trifluoromethoxy group can effectively block this metabolic pathway.[3] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| Generic Pyridine Analog (-OCH₃) | 25 | 27.7 |

| Generic Pyridine Analog (-OCF₃) | > 120 | < 5.8 |

| Caption: Hypothetical comparative in vitro metabolic stability data illustrating the typical effect of replacing a methoxy group with a trifluoromethoxy group. Actual values are highly dependent on the specific molecular scaffold. |

Impact on Pharmacokinetics and Pharmacodynamics

The unique combination of increased lipophilicity and metabolic stability conferred by the trifluoromethoxy group has a profound impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its overall pharmacological activity.

-

Improved Oral Bioavailability: Enhanced membrane permeability due to increased lipophilicity often leads to better absorption from the gastrointestinal tract.[1]

-

Increased Half-Life: Greater metabolic stability results in a longer duration of action and potentially less frequent dosing.[1]

-

Enhanced Target Binding: The electron-withdrawing nature of the -OCF₃ group can modulate the electronic environment of the pharmacophore, leading to stronger interactions with the biological target.

-

Blood-Brain Barrier Penetration: The increased lipophilicity can also facilitate the penetration of the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1]

FDA-Approved Drugs Featuring the Trifluoromethoxy Group

The successful application of the trifluoromethoxy group in drug design is evidenced by its presence in several FDA-approved drugs across various therapeutic areas.

| Drug | Therapeutic Area |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) |

| Sonidegib | Basal Cell Carcinoma |

| Delamanid | Tuberculosis |

| Pretomanid | Tuberculosis |

| Celikalim | Hypertension |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the properties of compounds containing a trifluoromethoxy group.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein concentration).

Shake-Flask Method for logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in either n-octanol or water.

-

Add equal volumes of the n-octanol and aqueous phases to a glass vial.

-

Add a small aliquot of the test compound stock solution to the vial.

-

Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 minutes).

-

Allow the phases to separate by gravity or by centrifugation.

-

Carefully collect a sample from both the n-octanol and aqueous phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis:

-

Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

Calculate logP = log₁₀(P).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

-

PAMPA plate (with a filter membrane)

-

Acceptor plate

-

Lipid solution (e.g., lecithin in dodecane)

-

Donor buffer (at desired pH)

-

Acceptor buffer (with a solubilizing agent if needed)

-

Test compound

-

96-well plate reader (UV-Vis or fluorescence) or LC-MS/MS system

Procedure:

-

Coat the filter membrane of the PAMPA plate with the lipid solution and allow the solvent to evaporate.

-

Fill the wells of the acceptor plate with the acceptor buffer.

-

Place the lipid-coated PAMPA plate on top of the acceptor plate, forming a "sandwich."

-

Prepare solutions of the test compound in the donor buffer.

-

Add the test compound solutions to the wells of the donor plate.

-

Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells.

Data Analysis:

-

Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application and evaluation of trifluoromethoxy-containing compounds.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest due to its unique electronic and physicochemical properties.[1] This in-depth technical guide provides a comprehensive overview of the core electronic characteristics of the trifluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts. Understanding these properties is crucial for leveraging the -OCF₃ group to optimize molecular characteristics such as metabolic stability, membrane permeability, and target binding affinity in drug design and to modulate electronic properties in advanced materials.[2][3]

Electronic Effects: A Duality of Inductive Withdrawal and Weak Resonance Donation

The electronic influence of the trifluoromethoxy group is a complex interplay of strong inductive electron withdrawal and weak resonance electron donation. This duality is central to its ability to modulate molecular properties.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the molecular scaffold to which it is attached. This potent electron-withdrawing inductive effect is a defining characteristic of the -OCF₃ group.[1][2]

Resonance Effect (+R): The lone pairs on the oxygen atom can participate in resonance, donating electron density to an adjacent π-system (e.g., an aromatic ring). However, the strong inductive pull of the fluorine atoms significantly diminishes the electron-donating ability of the oxygen, making the resonance effect much weaker compared to a methoxy (-OCH₃) group.

This balance of effects leads to the -OCF₃ group being a net electron-withdrawing substituent, influencing the electron distribution within a molecule and affecting its reactivity and interactions with biological targets.[2]

Quantitative Descriptors of Electronic Influence

The electronic effects of the trifluoromethoxy group can be quantified using various linear free-energy relationship (LFER) parameters. These parameters are invaluable for predicting the group's impact on reaction rates and equilibria.

| Parameter | Symbol | Value (meta) | Value (para) | Description |

| Hammett Constant | σ | 0.38 | 0.35 | Measures the electronic effect of a substituent on the reactivity of a benzene ring. Positive values indicate electron-withdrawing character. |

| Swain-Lupton Field/Inductive Constant | F | 0.43 | 0.43 | Quantifies the electrostatic and through-bond inductive effects. |

| Swain-Lupton Resonance Constant | R | 0.05 | -0.18 | Quantifies the electron-donating or -withdrawing ability through resonance. A negative value indicates resonance donation. |

| Hansch Hydrophobicity Parameter | π | 1.04 | 1.04 | Measures the contribution of a substituent to the lipophilicity of a molecule. A positive value indicates increased lipophilicity.[3] |

Note: Hammett and Swain-Lupton parameter values can vary slightly depending on the specific reaction series and conditions used for their determination.

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity (lowers the pKa) of nearby acidic protons. This is due to the stabilization of the resulting conjugate base through induction.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Trifluoromethoxyphenol | 8.80 |

| Aniline | 4.63 |

| 4-Trifluoromethoxyaniline | 3.75[4][5] |

| 4-Trifluoromethylphenol | 8.68[6][7] |

The data clearly demonstrates that the -OCF₃ group has a pronounced acidifying effect, comparable to that of the trifluoromethyl (-CF₃) group.

Dipole Moment

| Compound | Dipole Moment (Debye) |

| Anisole (C₆H₅OCH₃) | 1.26[2][8] |

| Trifluorotoluene (C₆H₅CF₃) | 2.86[9] |

| Trifluoromethoxybenzene (C₆H₅OCF₃) | Calculated to be ~2.5 D |

The dipole moment of trifluoromethoxybenzene is expected to be substantial and oriented from the aromatic ring towards the trifluoromethoxy group, reflecting the strong electron-withdrawing nature of the substituent.

Experimental Protocols

Accurate determination of the electronic and physicochemical parameters of molecules containing the trifluoromethoxy group is essential for quantitative structure-activity relationship (QSAR) studies and rational drug design. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a ~1 mM solution of the trifluoromethoxy-substituted compound in a suitable solvent (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds).

-

Prepare standardized 0.1 M solutions of NaOH and HCl.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[3]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[3]

-

Titration:

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the titrant (NaOH for acidic compounds, HCl for basic compounds) in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point).

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Determination of Lipophilicity (logP/logD) by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH).

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄) and vice versa by shaking them together overnight and then allowing the phases to separate.

-

Prepare a stock solution of the trifluoromethoxy-substituted compound in a suitable solvent.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Shake the vial for a sufficient amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate logP or logD using the formula: log([Concentration in n-octanol] / [Concentration in aqueous buffer]).

-

Conclusion

The trifluoromethoxy group is a powerful and versatile substituent that offers a unique combination of electronic and physicochemical properties. Its strong inductive electron-withdrawing character, coupled with high lipophilicity and metabolic stability, makes it an invaluable tool in the design of novel pharmaceuticals and advanced materials.[2][3] A thorough understanding of its quantitative electronic descriptors and the experimental methods used to determine them is paramount for researchers and scientists seeking to harness the full potential of this "super-halogen" in their molecular design endeavors. This guide provides the foundational knowledge and practical methodologies to effectively utilize the trifluoromethoxy group in a variety of scientific applications.

References

- 1. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. ia600403.us.archive.org [ia600403.us.archive.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sfu.ca [sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. a,a,a-trifluorotoluene [stenutz.eu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

The Lipophilicity Tug-of-War: A Technical Guide to Trifluoromethoxy vs. Trifluoromethyl Groups in Drug Design

For Immediate Release

A Deep Dive into the Physicochemical Properties Influencing Drug Efficacy and Development

In the landscape of modern drug discovery, the strategic manipulation of a molecule's lipophilicity is a cornerstone of successful therapeutic design. Among the arsenal of functional groups available to medicinal chemists, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties have emerged as powerful tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth comparison of the lipophilicity of these two critical substituents, offering valuable insights for researchers, scientists, and drug development professionals.

The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's ability to permeate biological membranes, a key step in reaching its target, is directly influenced by its lipophilicity. Both the trifluoromethoxy and trifluoromethyl groups are known to enhance lipophilicity, thereby improving a compound's potential for oral bioavailability and central nervous system penetration.[1] However, the degree to which they impart this property differs significantly, a nuance that can be leveraged for precise molecular engineering.

Quantitative Comparison of Lipophilicity

The lipophilicity of a substituent is often quantified by the Hansch-Fujita π constant, a measure of the hydrophobicity of a substituent relative to hydrogen. A positive π value indicates that the substituent is more lipophilic than hydrogen. Experimental data consistently demonstrates that the trifluoromethoxy group is more lipophilic than the trifluoromethyl group.

| Functional Group | Hansch-Fujita π Constant | Reference |

| Trifluoromethoxy (-OCF₃) | +1.04 | [1] |

| Trifluoromethyl (-CF₃) | +0.88 | [1] |

This difference in lipophilicity is further illustrated by the change in the logarithm of the partition coefficient (∆logP) when a methoxy group (-OCH₃) is replaced by a trifluoromethoxy group (-OCF₃) on an aromatic ring. This substitution results in a substantial increase in lipophilicity.

| Molecular Transformation | ∆logP (Aryl-X → Aryl-Y) | Reference |

| -OCH₃ → -OCF₃ | 1.0 ± 0.3 | [2] |

These quantitative measures underscore the greater lipophilicity-enhancing effect of the trifluoromethoxy group compared to the trifluoromethyl group. This distinction is crucial in drug design, where a precise level of lipophilicity is often required to balance efficacy with desirable ADME properties.[1]

The Impact of Lipophilicity on Drug Development

The lipophilicity of a compound is a pivotal factor that influences its entire journey through the body. An optimal level of lipophilicity is essential for a drug to be effective and safe.

As depicted in Figure 1, lipophilicity, enhanced to a greater degree by the trifluoromethoxy group, plays a crucial role in the absorption of a drug by facilitating its passage through lipid-rich cell membranes. Subsequently, it governs the drug's distribution throughout the body, including its ability to reach the intended therapeutic target. However, excessive lipophilicity can lead to increased metabolism, potential off-target toxicity, and sequestration in fatty tissues, which can negatively impact the drug's efficacy and safety profile. Therefore, the choice between a trifluoromethoxy and a trifluoromethyl group allows for the fine-tuning of this critical parameter.

Experimental Determination of Lipophilicity

The accurate measurement of lipophilicity is paramount in drug discovery. The two most widely accepted experimental methods for determining the partition coefficient (logP), the standard measure of lipophilicity, are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method